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The table below summarizes the primary kinase targets of PKI-402 and data from counter-screening panels

that assess its selectivity.

Kinase Target IC₅₀ Value Experimental Context (Assay) Source

PI3Kα 2 nM Cell-free assay [1]

PI3Kα (H1047R
Mutant)

3 nM Cell-free assay [1] [2]

PI3Kα (E545K Mutant) 3 nM Cell-free assay [1] [2]

mTOR 3 nM Cell-free assay [1]

PI3Kβ 7 nM Cell-free assay [1]

PI3Kδ 14 nM Cell-free assay [1]

PI3Kγ 16 nM Cell-free assay [1]

C-Raf 7 µM Profiling against 236 human
kinases

[1]

B-Raf 7 µM Profiling against 236 human
kinases

[1]
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Kinase Target IC₅₀ Value Experimental Context (Assay) Source

>50 other kinases >1 µM (No significant
inhibition)

Kinase panel at 1 µM
concentration

[2]

PKI-402 is described as a potent, reversible, and ATP-competitive dual inhibitor [3] [4]. Its ability to

potently inhibit common oncogenic mutants of PI3Kα (E545K and H1047R) is a key feature for targeting

cancers driven by these mutations [1].

Key Differentiators from Alternative Inhibitors

Compared to other inhibitors in its class, PKI-402's primary advantage is its balanced and equipotent

activity against all PI3K isoforms and mTOR simultaneously [1] [2] [4]. The table below compares its

profile with other documented PI3K inhibitors.

Inhibitor Name Primary Targets Key Selective Features Source

PKI-402 Pan-PI3K (α/β/γ/δ) +
mTOR

Single-agent, balanced dual inhibition; potent
against PI3Kα mutants.

[1] [4]

PI-103 PI3K (α/β/δ) + mTOR Early-generation dual inhibitor; tool compound for
research.

[3]

IC-87114 PI3Kδ Highly selective for the delta isoform. [3]

TGX-221 PI3Kβ Selective for the beta isoform. [3]

IPI-145
(Duvelisib)

PI3Kδ, PI3Kγ Inhibits delta and gamma isoforms. [3]

Experimental Protocols for Selectivity Assessment

The high selectivity of PKI-402 was confirmed through standardized experimental methods.
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Fluorescence Polarization (FP) Kinase Assay

This method was used to determine IC₅₀ values against PI3K isoforms and mutants [1].

Reaction Buffer: 20 mM Hepes, pH 7.5, 2 mM MgCl₂, 0.05% CHAPS, 0.01% β-mercaptoethanol [1].

Substrates: 20 μM PIP₂ (phosphatidylinositol 4,5-bisphosphate) and 25 μM ATP [1].
Procedure: The kinase reaction is run for 30 minutes at room temperature and stopped with a

detection buffer containing a fluorescent probe. After a 2-hour incubation, fluorescence polarization is
measured [1].

Broad Kinase Panel Screening

PKI-402's selectivity was validated by testing against a panel of 236 human protein kinases at a

concentration of 1 μM for most kinases [1] [2]. It showed little to no significant inhibitory activity (IC₅₀ >

10 μM) against the vast majority of these kinases, except for weak activity against C-Raf and B-Raf [1].

Mechanism of Action and Downstream Effects

PKI-402 directly targets the PI3K/AKT/mTOR signaling pathway, and its cellular activity confirms on-target

effects. The following diagram illustrates the signaling pathway and the points where PKI-402 acts.
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PKI-402 Inhibits PI3K/AKT/mTOR Signaling
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In cancer cells like ovarian cancer lines SKOV3 and A2780, PKI-402 induces degradation of the anti-

apoptotic protein Mcl-1 through autophagy, promoting apoptosis [5] [6]. The autophagy receptor p62 binds

to Mcl-1 via its UBA domain to mediate this degradation [6]. This mechanism offers potential for

overcoming chemoresistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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